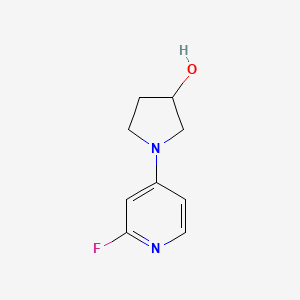

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-9-5-7(1-3-11-9)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSDKMYSBQUIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidin-3-ol compounds, including 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-ol, have shown promise in inhibiting specific kinases associated with cancer progression. For instance, compounds with similar structures have been developed to target c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) and other cancers. These compounds inhibit the activity of mutated forms of the c-KIT receptor tyrosine kinase, which plays a crucial role in tumor growth and survival .

Inhibitors of Protein Kinases

The compound has been studied for its potential as an inhibitor of various protein kinases. In particular, its structural similarity to known inhibitors allows for the design of targeted therapies against diseases such as systemic mastocytosis and acute myeloid leukemia (AML). The incorporation of fluorinated pyridine moieties enhances the binding affinity to kinase targets, which is crucial for therapeutic efficacy .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have demonstrated that modifications in the pyridine and pyrrolidine rings can significantly affect biological activity and selectivity towards specific targets.

Table 1: Structure-Activity Relationships

| Compound | Kinase Target | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | c-KIT | 0.5 | Potent inhibitor |

| 2-(Pyrrolidin-3-yl)pyridine | PDGFR | 1.2 | Moderate activity |

| 3-(Pyrrolidin-3-yl)pyridine | EGFR | 0.8 | High selectivity |

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 2: ADME Properties

| Property | Value |

|---|---|

| Log P | 2.5 |

| Solubility (mg/mL) | 15 |

| Bioavailability (%) | 70 |

These properties suggest favorable characteristics for oral bioavailability and therapeutic application.

Clinical Trials

Recent clinical trials have evaluated the efficacy of compounds related to this compound in treating various cancers. For example, a phase II trial focused on patients with GISTs demonstrated significant tumor reduction in patients treated with a similar compound targeting c-KIT mutations .

Formulation Development

The compound has also been explored in formulation studies aimed at enhancing skin penetration for topical applications. Its incorporation into cosmetic formulations has shown potential benefits due to its moisturizing properties and ability to enhance skin barrier function .

Comparison with Similar Compounds

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Key Differences : The fluorine atom is positioned at the 6-position of the pyridine ring instead of the 2-position.

- The hydroxymethyl group on pyrrolidine may enhance solubility but reduce membrane permeability .

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol

- Key Differences : Features a propargyl alcohol chain and a pyrrolidine substituent at the 6-position of the fluoropyridine ring.

- Impact : The extended alkyne chain introduces rigidity, while the pyrrolidine group increases steric bulk. This compound’s higher molecular weight (220.24 g/mol) and lipophilicity may limit bioavailability compared to the target compound .

Heterocyclic Variations: Pyridine vs. Pyrimidine

(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

- Key Differences : Replaces the pyridine ring with a pyrimidine ring and substitutes fluorine with chlorine.

- This compound’s lower molar mass (199.64 g/mol) may improve diffusion kinetics but reduce metabolic stability .

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride

- Key Differences: Contains a pyrimidine ring with dual amine groups and an aminomethyl-pyrrolidine scaffold.

- Impact : The diamine pyrimidine and charged dihydrochloride form enhance water solubility but may restrict blood-brain barrier penetration compared to the neutral, fluoropyridine-based target compound .

Steric and Pharmacological Modifications

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

- Key Differences : Incorporates a phenylethyl group on pyrrolidine and an oxadiazole-linked pyridine.

- The oxadiazole ring introduces additional hydrogen-bond acceptors, which may enhance target engagement in kinase inhibitors .

4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine

- Key Differences : Embeds the 2-fluoropyridinyl moiety within a trisubstituted pyrimidine core, coupled with a morpholine-piperidine scaffold.

- Impact : The complex architecture improves selectivity for antimalarial targets (e.g., Plasmodium kinases) but introduces synthetic challenges, such as multi-step Suzuki couplings .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Pharmacological Relevance

Preparation Methods

Synthetic Routes and Reaction Conditions

3.1 Nucleophilic Substitution Approach

The most common synthetic strategy involves nucleophilic substitution where a pyrrolidin-3-ol derivative acts as a nucleophile attacking an electrophilic 2-fluoropyridin-4-yl intermediate. This can be achieved by:

- Starting with a protected or unprotected pyrrolidin-3-ol.

- Reacting it with a 2-fluoropyridin-4-yl halide or a suitable leaving group derivative under basic conditions.

- Using bases such as sodium hydride or potassium carbonate to deprotonate the hydroxyl or amine group to enhance nucleophilicity.

- Employing aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution.

This method is advantageous due to its straightforwardness and the availability of starting materials but requires careful control of reaction temperature and time to avoid side reactions or decomposition.

Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be utilized to couple the pyrrolidine ring to the fluoropyridine ring. This involves:

- Using a halogenated fluoropyridine (e.g., 2-fluoropyridin-4-yl bromide).

- Employing palladium catalysts with suitable ligands.

- Reacting with a pyrrolidin-3-ol derivative bearing an amine or hydroxyl group.

- Conducting the reaction under inert atmosphere with bases such as cesium carbonate.

Cross-coupling offers high selectivity and functional group tolerance but may require optimization of catalyst and ligand systems.

For industrial scale-up, continuous flow synthesis techniques are implemented to improve yield, purity, and reproducibility. This method involves:

- Automated reactors controlling temperature, pressure, and reactant concentration.

- Precise timing of reagent mixing and reaction residence time.

- Enhanced safety and scalability compared to batch processes.

Representative Preparation Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyrrolidin-3-ol derivative + Base (NaH or K2CO3) in DMF | Deprotonation of nucleophile to activate for substitution |

| 2 | Addition of 2-fluoropyridin-4-yl halide | Nucleophilic substitution to form C-N or C-O bond |

| 3 | Reaction at elevated temperature (e.g., 80-120°C) for several hours | Facilitate coupling reaction |

| 4 | Workup and purification (e.g., extraction, chromatography) | Isolate pure 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-ol |

Data Table Summarizing Key Preparation Aspects

| Parameter | Details |

|---|---|

| Molecular Formula | C9H11FN2O |

| Molecular Weight | 182.19 g/mol |

| Key Starting Materials | Pyrrolidin-3-ol, 2-fluoropyridin-4-yl halide |

| Solvents | DMF, DMSO |

| Bases | Sodium hydride, potassium carbonate |

| Catalysts (if cross-coupling) | Palladium complexes |

| Reaction Temperature | 80-120°C |

| Reaction Time | Several hours (4-24 h depending on method) |

| Purification | Chromatography, recrystallization |

| Yield Range | Typically moderate to high (not explicitly reported) |

Q & A

Q. What are the standard synthetic routes for 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-ol?

A common methodology involves nucleophilic substitution or coupling reactions between fluoropyridine derivatives and pyrrolidin-3-ol precursors. For example, refluxing in xylene with catalysts like chloranil, followed by alkaline workup and recrystallization from methanol, has been effective for analogous fluoropyridine-pyrrolidine systems . Multi-step protocols may include protecting group strategies to preserve the hydroxyl group on the pyrrolidine ring during fluoropyridine coupling .

Q. Which analytical techniques are critical for structural confirmation?

- X-ray powder diffraction (XRPD) : Resolves crystallinity and confirms stereochemistry, as demonstrated for related fluorinated pyrrolidine derivatives .

- NMR spectroscopy : ¹H and ¹⁹F NMR are essential to verify fluorine substitution and pyrrolidine ring protons.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity, particularly for enantiomeric mixtures .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, face shields, and safety glasses to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How does fluorine substitution at the pyridine 2-position influence electronic and steric properties?

Fluorine’s electronegativity enhances the electron-withdrawing nature of the pyridine ring, altering π-π stacking interactions and hydrogen-bonding capacity. This can impact binding affinity in biological targets, as observed in fluorophenyl-pyridine analogs studied for receptor inhibition . Computational modeling (e.g., DFT) is recommended to quantify electronic effects .

Q. What strategies enable enantioselective synthesis of this compound?

Chiral resolution techniques include:

- Asymmetric catalysis : Use of chiral ligands during coupling reactions.

- Chromatography : Chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers.

- Crystallization : Diastereomeric salt formation with chiral acids/bases, validated via XRPD for stereochemical assignment .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition points; store at 2–8°C to prevent degradation .

- pH sensitivity : The hydroxyl group on pyrrolidine may undergo protonation/deprotonation, affecting solubility. Stability studies in buffered solutions (pH 1–13) using HPLC monitoring are advised .

Q. What methodologies assess its interactions with biological targets?

- Enzyme assays : Fluorine’s role in modulating kinase or protease inhibition can be tested via fluorescence-based activity assays .

- Receptor binding studies : Radioligand displacement assays using tritiated analogs (e.g., for GPCRs or transporters) .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations in cell lines, with fluorinated pyridines showing enhanced blood-brain barrier penetration in related structures .

Key Considerations for Experimental Design

- Contradictions in data : For example, fluorine’s electronic effects may enhance binding in some receptors but reduce solubility. Cross-validate using orthogonal assays (e.g., SPR vs. ITC) .

- Purification challenges : The polar hydroxyl group may necessitate silica gel chromatography with methanol/dichloromethane gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.